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molecular formula C7H8BFO3 B069507 5-Fluoro-2-methoxyphenylboronic acid CAS No. 179897-94-0

5-Fluoro-2-methoxyphenylboronic acid

Cat. No. B069507
M. Wt: 169.95 g/mol
InChI Key: CCQKIRUMTHHPSX-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

Example 54 was synthesized in 4 steps from 3-,5-dibromophenol. 2-Methoxy-5-fluorophenyl boronic acid was reacted as described above, step 1. In this manner was isolated 5-bromo-5′-fluoro-2′-methoxy-biphenyl-3-ol, which was then reacted with 3-fluorophenyl boronic reacted as described above, Step 2. In this manner, 3,5″-difluoro-2″-methoxy-[1,1′;3′,1″]terphenyl-5′-ol was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1B(O)O>>[Br:8][C:6]1[CH:5]=[C:4]([OH:9])[CH:3]=[C:2]([C:17]2[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=2[O:11][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)F)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C1=C(C=CC(=C1)F)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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